Fmoc-Ala-Gly-OH

Beschreibung

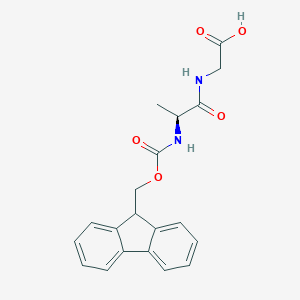

Fmoc-Ala-Gly-OH (CAS: 116747-54-7) is a protected dipeptide widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₀H₂₀N₂O₅, with a molecular weight of 368.39 g/mol . The compound consists of alanine (Ala) and glycine (Gly) residues, where the α-amino group of alanine is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy ensures selective deprotection under mild basic conditions (e.g., piperidine), enabling stepwise peptide elongation .

Glycine, lacking a side chain, introduces conformational flexibility, while alanine’s methyl group contributes to steric effects during coupling. This compound is typically synthesized via HATU-mediated activation of Fmoc-Ala-OH, followed by coupling with Gly-OH . Commercial grades offer purity ≥95%–99.3%, with applications in synthesizing structured peptides, linkers, or bioactive sequences .

Eigenschaften

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCNEQGFDAXBQE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Liquid Phase Synthesis:

- The synthesis of Fmoc-Ala-Gly-OH typically involves the reaction of Fmoc-protected alanine with glycine. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

- The reaction conditions usually involve the use of a base such as sodium bicarbonate in an organic solvent like dioxane .

-

Solid Phase Synthesis:

- In SPPS, the Fmoc group is used to protect the amine group of alanine, which is then coupled with glycine on a solid support. The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF), allowing the peptide chain to be extended .

Industrial Production Methods:

- Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods ensures the efficient production of high-purity peptides .

Analyse Chemischer Reaktionen

Types of Reactions:

-

Deprotection:

-

Coupling Reactions:

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: PyBOP and DIPEA in DMF.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Peptide Synthesis

Fmoc-Ala-Gly-OH is extensively utilized in SPPS, allowing researchers to assemble peptides with defined sequences efficiently. The Fmoc group serves as a protective moiety for the amino group, facilitating selective reactions during synthesis. The compound can undergo coupling reactions with other amino acids, leading to the formation of complex peptide structures. Common reagents for deprotection include piperidine in dimethylformamide (DMF), while coupling agents such as PyBOP and DIPEA are frequently employed .

Comparison with Similar Compounds

| Compound | Key Features |

|---|---|

| Fmoc-Gly-OH | Contains only glycine; used in similar applications |

| Fmoc-Ala-OH | Contains only alanine; applicable in peptide synthesis |

| Fmoc-Val-OH | Contains valine; useful for synthesizing valine-rich peptides |

Biological Research Applications

Protein-Protein Interactions

In biological studies, this compound is instrumental in investigating protein-protein interactions. Peptides synthesized from this compound can mimic natural protein sequences, enabling researchers to explore binding affinities and interaction dynamics.

Enzyme-Substrate Interactions

The compound aids in studying enzyme-substrate interactions by providing model substrates that can be modified to assess catalytic efficiency and specificity. This application is crucial for understanding metabolic pathways and enzyme mechanisms.

Medical Applications

Therapeutic Development

Peptides synthesized using this compound are being explored for therapeutic applications, including drug development and vaccine formulation. For instance, specific peptides derived from this compound have shown promise in targeting disease-related proteins or modulating immune responses .

Antifungal Activity Studies

Research has indicated that peptides synthesized from this compound derivatives exhibit antifungal properties against pathogens like Aspergillus niger. While the dipeptide itself may not be directly tested for antifungal activity, its derivatives play an essential role in synthesizing bioactive peptides with therapeutic potential.

Industrial Applications

Peptide-Based Products

In the industrial sector, this compound is utilized to produce peptide-based products that find applications in cosmetics, nutrition, and pharmaceuticals. The ability to synthesize specific peptides efficiently makes this compound valuable for commercial peptide production.

Case Studies

Model Peptide Synthesis

Recent studies have successfully synthesized model peptides using this compound as a building block. For example, researchers created a tetrapeptide (Leu-Ala-Gly-Val) demonstrating its effectiveness as a coupling agent in SPPS .

Peptide Microarray Production

An innovative approach involving acid-modulated strategies has been reported for producing peptide microarrays on biosensor interfaces. This technique utilizes Fmoc-protected amino acids to create complex peptide arrays that can be employed in diagnostic applications .

Wirkmechanismus

Mechanism:

- The Fmoc group protects the amine group of alanine during peptide synthesis. It is removed under basic conditions, allowing the free amine to react with other amino acids or peptides .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Fmoc-Gly-OH

- Molecular Formula: C₁₇H₁₅NO₄; MW: 297.10 g/mol .

- Key Differences: Lacks a second amino acid residue. As the simplest Fmoc-amino acid, it is non-chiral and often used for C-terminal coupling in fragment condensation.

2.1.2 Fmoc-β-Ala-Gly-OH

- Molecular Formula : C₂₀H₂₀N₂O₅; MW : 368.38 g/mol .

- Key Differences: Contains β-alanine (β-Ala), which introduces a methylene spacer between the carbonyl and amino groups. Synthesized via boron-assisted coupling, differing from standard SPPS methods used for Fmoc-Ala-Gly-OH .

2.1.3 Fmoc-L-Lys(Boc)-Gly-OH

- Molecular Formula : C₂₈H₃₄N₃O₇; MW : 524.59 g/mol .

- Key Differences : Incorporates lysine with ε-amine Boc protection. The bulky Boc group increases steric hindrance during coupling compared to this compound, requiring optimized activation conditions (e.g., HATU in acetonitrile/water) .

Purity and Impurity Profiles

- This compound : Commercial batches achieve ≥99.3% purity .

- Fmoc-Ala-OH : Prone to contamination by Fmoc-β-Ala-OH and Fmoc-β-Ala-Ala-OH, necessitating stringent supplier specifications to limit β-Ala impurities to <0.1% .

- Fmoc-Ala-(DMB)Gly-OH : Contains a dimethoxybenzyl (DMB)-protected glycine, reducing racemization but requiring acidic deprotection (e.g., TFA), unlike the standard basic conditions for this compound .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Applications |

|---|---|---|---|---|

| This compound | C₂₀H₂₀N₂O₅ | 368.39 | 95–99.3 | SPPS, linker synthesis |

| Fmoc-Gly-Gly-OH | C₁₉H₁₈N₂O₅ | 362.36 | ≥98 | Flexible peptide spacers |

| Fmoc-β-Ala-Gly-OH | C₂₀H₂₀N₂O₅ | 368.38 | N/A | Stable peptide analogues |

| Fmoc-L-NptGly-OH | C₂₃H₂₅NO₄ | 379.45 | ≥98 | Sterically hindered motifs |

Biologische Aktivität

Fmoc-Ala-Gly-OH (9-Fluorenylmethoxycarbonyl-Alanine-Glycine) is a dipeptide widely utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its biological activity is primarily linked to its role as a building block in the synthesis of peptides that can influence various biochemical processes, including protein interactions and enzyme activities.

Target of Action

this compound serves as a protective group for the amino group during peptide synthesis, facilitating the formation of peptides with specific sequences. This protective strategy is crucial for maintaining the integrity of the peptide backbone during synthesis.

Mode of Action

The Fmoc group acts as a temporary protective moiety that can be easily removed under basic conditions, allowing for selective reactions at the amino terminus of the growing peptide chain. The deprotection typically involves treatment with piperidine in dimethylformamide (DMF) .

Biochemical Pathways

This compound is integral to the biochemical pathways involved in peptide synthesis. It participates in coupling reactions where it forms amide bonds with other amino acids, leading to the creation of more complex peptides. The efficiency of these reactions can be influenced by factors such as solvent choice and reaction conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively characterized in vivo; however, its role in peptide synthesis suggests that once incorporated into larger peptides, its pharmacokinetics would be determined by the properties of those peptides. Factors such as solubility, stability, and metabolic degradation would play significant roles .

Cellular Effects

The compound's cellular effects are primarily related to its incorporation into peptides that may exhibit biological activity. For instance, peptides synthesized from this compound have been shown to interact with various biomolecules, influencing cellular processes such as signaling pathways and enzyme activities .

Scientific Research Applications

- Chemistry : this compound is utilized in SPPS to synthesize peptides with defined sequences. This method allows researchers to create complex structures efficiently.

- Biology : It aids in studying protein-protein interactions and enzyme-substrate dynamics, which are critical for understanding cellular mechanisms.

- Medicine : Peptides synthesized using this compound are being explored for therapeutic applications, including drug development and vaccine formulation .

Peptide Synthesis

Recent studies have highlighted the utility of this compound in synthesizing model peptides. For example, researchers successfully synthesized a tetrapeptide (Leu-Ala-Gly-Val) using Fmoc-protected amino acids, demonstrating its effectiveness as a coupling agent .

Antifungal Activity

In a study examining peptides derived from Bacillus subtilis, researchers found that specific synthetic peptides exhibited antifungal properties against pathogens like Aspergillus niger. While this compound was not directly tested, its derivatives were integral in synthesizing these bioactive peptides .

Data Table: Properties and Uses

| Property | Details |

|---|---|

| Chemical Structure | This compound |

| Molecular Weight | 267.29 g/mol |

| Applications | Peptide synthesis, drug development |

| Protective Group | Fmoc (9-Fluorenylmethoxycarbonyl) |

| Common Reagents for Deprotection | Piperidine in DMF |

| Coupling Agents | PyBOP, DIPEA in DMF |

Q & A

Q. What are the recommended storage conditions for Fmoc-Ala-Gly-OH to ensure stability during peptide synthesis?

this compound should be stored in a desiccated environment at -20°C to prevent hydrolysis and degradation. For short-term use (weeks to months), storage in anhydrous solvents like DMF under inert gas (e.g., argon) is acceptable. Long-term stability requires lyophilized powder stored in airtight containers with desiccants .

Q. How can researchers confirm the purity and identity of this compound before use in solid-phase peptide synthesis (SPPS)?

- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). A purity threshold of ≥95% is recommended for SPPS to avoid side reactions .

- Identity : Confirm via 1H NMR (e.g., characteristic Fmoc aromatic protons at 7.3–7.8 ppm) and mass spectrometry (ESI-MS or MALDI-TOF) to match the expected molecular weight (e.g., C19H18N2O5: 354.36 g/mol) .

Q. What solvents are optimal for dissolving this compound in SPPS protocols?

this compound is soluble in DMF or DCM (1–5 mM). For challenging solubilization, a mixture of 1% acetic acid in DMF can enhance dissolution. Avoid aqueous buffers unless coupling conditions explicitly require them .

Advanced Research Questions

Q. What strategies mitigate diketopiperazine (DKP) formation when incorporating this compound into peptide sequences?

DKP formation is common in glycine-rich sequences. Mitigation approaches include:

- Using pseudo-proline dipeptides or HOBt/DIC activation to reduce cyclization.

- Conducting low-temperature coupling (4°C) to slow intramolecular reactions.

- Employing Emoc (ethyl Fmoc) protection for temporary side-chain stabilization in complex peptides .

Q. How can researchers troubleshoot low coupling efficiency of this compound in automated peptide synthesizers?

- Optimize activation : Use HATU/Oxyma Pure (0.95 eq) instead of HBTU for sterically hindered residues.

- Increase equivalents : Use 2–3 molar equivalents of this compound relative to resin loading.

- Monitor deprotection : Ensure Fmoc removal with 20% piperidine in DMF is complete (UV monitoring at 301 nm) before coupling .

Q. What analytical techniques are critical for characterizing this compound-containing peptides with β-sheet or helical secondary structures?

- Circular Dichroism (CD) : Analyze secondary structure in aqueous buffers (e.g., 10 mM phosphate, pH 7.4) with temperature-controlled cells.

- 2D NMR (HSQC, NOESY) : Resolve backbone conformations and hydrogen-bonding patterns.

- FT-IR : Identify amide I (1620–1700 cm⁻¹) and amide II (1480–1580 cm⁻¹) bands to infer structural motifs .

Methodological Considerations

Q. How should researchers document synthetic protocols involving this compound for reproducibility?

Report detailed parameters:

- Coupling time/temperature (e.g., 2 hours at 25°C).

- Activation reagent ratios (e.g., HATU:Oxyma Pure = 1:1).

- Resin swelling time (e.g., 30 min in DCM before SPPS). Include raw analytical data (HPLC chromatograms, NMR spectra) in supplementary materials .

Q. What precautions are necessary when handling this compound in animal studies or cellular assays?

- Deprotection : Remove Fmoc groups post-synthesis to avoid cytotoxicity.

- Solvent compatibility : Use biocompatible solvents (e.g., PBS with ≤5% DMSO) for in vitro assays.

- Dose calibration : For in vivo studies, calculate working concentrations based on molecular weight and adjust for bioavailability (e.g., 2 mg/mL in saline for IP injection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.